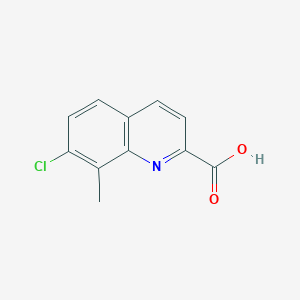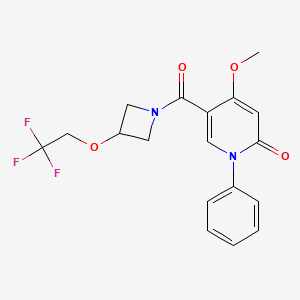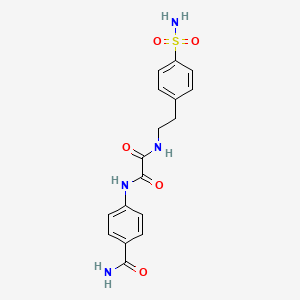![molecular formula C15H14BrN5 B2868671 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline CAS No. 2415517-73-4](/img/structure/B2868671.png)
2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a quinoxaline derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline involves the inhibition of various enzymes. This compound has been shown to inhibit protein kinase C and cyclin-dependent kinase 4, which are involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline in lab experiments include its potential applications in scientific research and its ability to inhibit various enzymes. The limitations of using this compound in lab experiments include the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline. One direction is the study of its potential use in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in vivo. Finally, the development of new synthesis methods for this compound may lead to the discovery of new potential applications in scientific research.
Conclusion
In conclusion, this compound is a quinoxaline derivative that has potential applications in scientific research. This compound has been shown to exhibit inhibitory activity against various enzymes, anti-inflammatory activity, and potential use in the treatment of cancer and inflammatory diseases. Further studies are needed to determine its safety and efficacy in vivo and to develop new synthesis methods for this compound.
合成法
The synthesis of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline has been achieved using various methods. One such method involves the reaction of 4-bromopyrazole with 1-azetidinylmethylamine followed by the reaction of the resulting product with 2,3-dichloroquinoxaline. Another method involves the reaction of 4-bromopyrazole with 1-azetidinylmethylamine followed by the reaction of the resulting product with 2-chloro-3-nitroquinoxaline.
科学的研究の応用
2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline has been found to have potential applications in scientific research. This compound has been shown to exhibit inhibitory activity against various enzymes such as protein kinase C and cyclin-dependent kinase 4. Additionally, this compound has been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5/c16-12-5-18-21(10-12)9-11-7-20(8-11)15-6-17-13-3-1-2-4-14(13)19-15/h1-6,10-11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJRKZWIVQASRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3N=C2)CN4C=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2868592.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2868593.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2868594.png)
![(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2868598.png)
![methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate](/img/structure/B2868600.png)


![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2868605.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate](/img/structure/B2868606.png)

![1-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]phthalazine](/img/structure/B2868610.png)
